Perfluorooctanesulfonic acid

Description

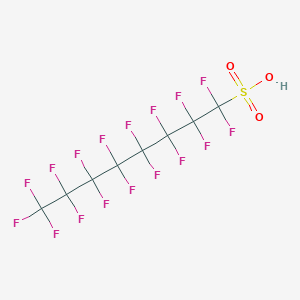

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O3S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUTJLHUFNCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO3H, C8HF17O3S | |

| Record name | PFOS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031864 | |

| Record name | Perfluorooctanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Off-white to grey liquid; [MSDSonline] | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

249 °C, BP: 133 °C at 6 mm Hg | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

11 °C - closed cup | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

The surface active properties of the potassium salt of PFOS make a direct determination of the octanol-water partition coefficient impossible. In a preliminary study reported by 3M an inseparable emulsion was formed. 3M determined the solubility of PFOS (K salt) in octanol as 56 mg/L, and calculated the log Kow from the ratio of solubilities, giving a log Kow value of -1.08. /Potassium salt/, Water solubility of the potassium salt: A value of 570 mg/L was reported from a 1999 study by 3M for pure water. A more recent 3M assessment found values of 519 and 680 mg/L at 20 and 25 °C, respectively, in pure water. Solubility in salt water is reduced from that in pure water. In natural seawater a solubility of 12.4 mg/L at 22-23 °CC was measured. A value of 20.0 mg/L was obtained for a sodium chloride solution at 3.5% salinity, the same as the natural seawater. /Perfluorooctane sulfonic acid, potassium salt/ | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.31X10-4 Pa at 20 °C (2.48X10-6 mm Hg) measured by OECD Method 104 ... however, a note in the 3M assessment comments that this result is thought to be due to volatile impurities in the substance. /Perfluorooctane sulfonic acid, potassium salt/, 2.0X10-3 mm Hg at 25 °C /estimated by extrapolation of the boiling pt and two reduced pressure boiling pts (6 mm Hg at 133 °C and 10 mm Hg at 145 °C) via Antoine method fit/ | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

1763-23-1 | |

| Record name | Perfluorooctanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluorooctane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2MAI21CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Perfluorooctanesulfonic Acid (PFOS): A Technical Guide to its Environmental Persistence and Bioaccumulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctanesulfonic acid (PFOS), a synthetic chemical with exceptionally strong carbon-fluorine bonds, exhibits extreme persistence in the environment and a high potential for bioaccumulation. This technical guide provides an in-depth analysis of the environmental fate, bioaccumulation mechanisms, and toxicological pathways of PFOS. Quantitative data on its persistence and bioaccumulation are summarized, and detailed experimental protocols for its detection and analysis are provided. Furthermore, this guide employs visualizations to illustrate the complex interactions of PFOS within environmental and biological systems, offering a critical resource for professionals engaged in environmental science and drug development.

Environmental Persistence of PFOS

PFOS is often referred to as a "forever chemical" due to its remarkable resistance to degradation under natural environmental conditions.[1] The primary reason for its persistence is the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1] While precise environmental half-lives in soil and water are difficult to quantify and subject to site-specific conditions, the consensus is that PFOS persists for extremely long periods, potentially over 1,000 years in soil.[2]

Environmental Fate and Transport

The environmental fate of PFOS is governed by a combination of its physicochemical properties and environmental factors.[3][4] As an amphiphilic substance, PFOS possesses both a hydrophobic and lipophobic perfluorinated tail and a hydrophilic sulfonate head.[5] This structure dictates its partitioning behavior in the environment.[3] Key transport mechanisms include:

-

Surface Water Runoff and Leaching: Due to its water solubility, PFOS is readily transported through surface water and can leach from contaminated soils into groundwater.[6]

-

Atmospheric Transport: While less volatile than some other PFAS, PFOS can be associated with particulate matter and transported over long distances in the atmosphere, followed by deposition through rain and snow.[3][7]

-

Sorption to Sediments and Soils: The sorption of PFOS to soil and sediment is influenced by factors such as organic carbon content, pH, and the presence of other ions.[4] Electrostatic interactions and hydrophobic effects are the primary partitioning mechanisms.[3]

Bioaccumulation and Trophic Transfer

A significant concern regarding PFOS is its propensity to bioaccumulate in living organisms and biomagnify through food webs.[1] Unlike many other persistent organic pollutants, PFOS does not primarily accumulate in fatty tissues. Instead, it binds to proteins in the blood and liver.[8]

Mechanisms of Bioaccumulation

The bioaccumulation of PFOS is a complex process involving several mechanisms:

-

Protein Binding: PFOS has a high affinity for serum albumin and other proteins, which facilitates its transport and retention in the body.[8][9]

-

Transporter-Mediated Uptake: Organic anion transporters (OATs) and other transport proteins in the kidneys and other organs play a role in the uptake and reabsorption of PFOS, contributing to its long biological half-life.[9][10]

-

Concentration Dependency: The bioaccumulation of PFOS can be concentration-dependent, with bioaccumulation factors (BAFs) sometimes being larger at lower exposure concentrations.[11][12] This may be due to the saturation of binding sites at higher concentrations.[9]

Quantitative Bioaccumulation Data

The following tables summarize key quantitative data on the bioaccumulation of PFOS in various organisms.

| Parameter | Organism | Value | Tissue | Source(s) |

| Bioconcentration Factor (BCF) | Fish (Freshwater) | 1,000 - 3,000 L/kg | Not Specified | [13] |

| Zebrafish (Danio rerio) | 255 - 2,136 L/kg (median 934 L/kg) | Whole-body | [14] | |

| Rainbow Trout (Oncorhynchus mykiss) | Half-life: 12-15 days | Not Specified | [15] | |

| Bioaccumulation Factor (BAF) | Fish | Median log BAF: 3.47 (whole body) | Whole-body | [7] |

| Green Mussels (Perna viridis) | 15 - 859 L/kg (at 1 µg/L exposure) | Not Specified | [12] | |

| Green Mussels (Perna viridis) | 12 - 473 L/kg (at 10 µg/L exposure) | Not Specified | [12] | |

| Trophic Magnification Factor (TMF) | Terrestrial Avian Food Web | 5.2 | Not Specified | [16] |

| Biological Half-Life (Human) | Human | Mean: 3.4 years (95% CI: 3.1-3.7) | Serum | [17][18] |

| Human | Median: 3.5 years (range 2.2-6.2) | Serum | [17] |

Experimental Protocols

Accurate quantification of PFOS in environmental and biological matrices is critical for risk assessment and regulatory compliance. The following section details a standardized method for PFOS analysis.

USEPA Method 1633: Analysis of PFAS in Various Matrices

USEPA Method 1633 is a validated laboratory method for the analysis of 40 PFAS compounds, including PFOS, in a wide range of matrices such as wastewater, surface water, groundwater, soil, biosolids, sediment, landfill leachate, and fish tissue.[19][20][21]

3.1.1. Sample Preparation and Extraction

-

Aqueous Samples: Samples are spiked with isotopically labeled internal standards and passed through a solid-phase extraction (SPE) cartridge, typically a weak anion exchange (WAX) sorbent.[22] The cartridge is then eluted with a solvent mixture.

-

Solid and Tissue Samples: Samples are homogenized and spiked with isotopically labeled internal standards.[23] Extraction is typically performed using a basic methanol solution, followed by cleanup steps involving carbon and SPE cartridges.[22][23]

3.1.2. Instrumental Analysis

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The sample extract is analyzed using LC-MS/MS.[19] The analytes are separated on a liquid chromatography column and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19]

-

Quantification: Quantification is achieved using the isotope dilution method, where the response of the native analyte is compared to the response of its corresponding isotopically labeled internal standard.[19]

Visualizing PFOS Pathways

The following diagrams, created using the DOT language, illustrate key pathways related to the environmental fate, bioaccumulation, and degradation of PFOS.

Toxicological Signaling Pathways

PFOS exposure has been linked to a variety of adverse health effects, including immunotoxicity, developmental toxicity, and metabolic disruption.[24][25] At the cellular level, PFOS can interfere with several key signaling pathways:

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PFOS can activate PPARα, a nuclear receptor involved in lipid metabolism.[24]

-

NF-κB Signaling Modulation: PFOS has been shown to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.[24]

-

Oxidative Stress Induction: Exposure to PFOS can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.[24]

-

Mitochondria-Mediated Apoptosis: PFOS can induce apoptosis (programmed cell death) by damaging mitochondrial membranes and increasing intracellular calcium levels, leading to the activation of caspases.[13]

-

Disruption of Cellular Proliferation: Studies have shown that PFOS can inhibit the proliferation of certain cell types, potentially by interfering with cell cycle regulation.

Conclusion

The extreme environmental persistence and high bioaccumulation potential of PFOS pose significant challenges to environmental and human health. A thorough understanding of its fate, transport, and toxicological mechanisms is essential for developing effective risk assessment strategies and remediation technologies. This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed methodologies, and visual representations of the complex processes governing the environmental and biological behavior of PFOS. Continued research is necessary to fill existing data gaps, particularly concerning the long-term environmental fate of PFOS and the full spectrum of its biological effects.

References

- 1. PFAS - Wikipedia [en.wikipedia.org]

- 2. Standard Methods for the Determination of Per- and Polyfluoroalkyl Substances (PFAS) | EVISA's News [speciation.net]

- 3. documents.dps.ny.gov [documents.dps.ny.gov]

- 4. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. nccoast.org [nccoast.org]

- 8. Interaction rule and mechanism of perfluoroalkyl sulfonates containing different carbon chains with human serum albumin - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02963B [pubs.rsc.org]

- 9. Understanding the dynamics of physiological changes, protein expression, and PFAS in wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A State-of-the-Science Review of Interactions of Per- and Polyfluoroalkyl Substances (PFAS) with Renal Transporters in Health and Disease: Implications for Population Variability in PFAS Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Probing the Cell Apoptosis Pathway Induced by Perfluorooctanoic Acid and Perfluorooctane Sulfonate at the Subcellular and Molecular Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances on PFAS degradation via thermal and nonthermal methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. alsglobal.com [alsglobal.com]

- 20. EPA Method 1633 [turqenv.io]

- 21. waters.com [waters.com]

- 22. epa.gov [epa.gov]

- 23. Current understanding of human bioaccumulation patterns and health effects of exposure to perfluorooctane sulfonate (PFOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Effects of this compound (PFOS) on Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation and Gene Expression and its Implications on Fetal Development - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Scourge: A Technical Guide to the Toxicological Effects of Perfluorooctanesulfonic Acid (PFOS) on Wildlife

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluorooctanesulfonic acid (PFOS), a persistent and bioaccumulative synthetic chemical, has emerged as a significant environmental contaminant with profound toxicological effects on a wide array of wildlife species. Its ubiquitous presence in aquatic and terrestrial ecosystems poses a considerable threat to biodiversity and ecosystem health. This technical guide provides a comprehensive overview of the current scientific understanding of PFOS toxicity in wildlife, focusing on key toxicological endpoints, underlying mechanisms, and detailed experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals engaged in environmental toxicology, pharmacology, and risk assessment.

Executive Summary

PFOS exposure is associated with a spectrum of adverse effects in wildlife, including reproductive impairment, immunotoxicity, hepatotoxicity, developmental abnormalities, and neurotoxicity. These effects are observed across various taxa, from aquatic invertebrates to apex predators. The primary mechanisms of PFOS toxicity involve the activation of the peroxisome proliferator-activated receptor alpha (PPARα), induction of oxidative stress, and disruption of endocrine pathways. This guide synthesizes the quantitative data from key studies into structured tables for comparative analysis, details the experimental protocols used to generate this data, and provides visual representations of the critical signaling pathways and experimental workflows.

Data Presentation: Quantitative Toxicological Effects of PFOS on Wildlife

The following tables summarize the quantitative data on the toxicological effects of PFOS across different wildlife species and toxicological endpoints.

Table 1: Reproductive Toxicity of PFOS in Wildlife

| Species | Endpoint | PFOS Concentration | Exposure Duration | Observed Effect | Citation |

| Zebrafish (Danio rerio) | Delayed hatching, malformation, depressed heart rate | 0.1 - 5 mg/L | 4 hpf to 21 dpf | Reduced survival rates of fry exposed to 1 mg/L.[1] | [1] |

| Tree Swallow (Tachycineta bicolor) | Hatching success | 148 ng/g ww in eggs | - | Detectable reduction in hatching success.[2] | [2] |

| Tree Swallow (Tachycineta bicolor) | Hatching success | 494 ng/g ww in eggs | - | 50% reduction in hatching success.[2] | [2] |

| Northern Bobwhite (Colinus virginianus) | Oral exposure LOAEL CTV | 18.7 ng/mL | Chronic | - | [3] |

| Northern Bobwhite (Colinus virginianus) | Average daily intake (ADI) LOAEL CTV | 2.45 x 10⁻³ mg/kg bw/d | Chronic | - | [3] |

| Northern Bobwhite (Colinus virginianus) | Whole-egg homogenate LOAEL CTV | 92.4 ng/g ww | Chronic | - | [3] |

Table 2: Developmental Toxicity of PFOS in Wildlife

| Species | Endpoint | PFOS Concentration | Exposure Duration | Observed Effect | Citation |

| Chicken (Gallus gallus domesticus) | Embryo survival | 8.5 µg/g egg | In ovo injection | 50% reduction in embryo survival.[4][5] | [4][5] |

| Great Cormorant (Phalacrocorax carbo sinensis) | Embryo survival | Higher than chicken | In ovo injection | Least sensitive species compared to chicken and herring gull.[4][5] | [4][5] |

| Herring Gull (Larus argentatus) | Embryo survival | 2.7 times less sensitive than chicken | In ovo injection | - | [4] |

| Zebrafish (Danio rerio) | 48-h LC50 (embryos) | 31.27–107 mg/L | 48 hours | - | [6] |

| Zebrafish (Danio rerio) | 96-h LC50 (embryos) | 10.89–71 mg/L | 96 hours | - | [6] |

| Zebrafish (Danio rerio) | 120-h LC50 (embryos) | 2.2–28.21 mg/L | 120 hours | - | [6] |

| Zebrafish (Danio rerio) | 96-h LC50 (larvae) | 31.03 mg/L | 96 hours | - | [6] |

| Zebrafish (Danio rerio) | 120-h LC50 (larvae) | 1.84 mg/L (dechorionated), 2.25 mg/L (chorionated) | 120 hours | - | [7] |

| Xenopus laevis | Larval mortality | 10 mg/L | - | 43.8% mortality.[8] | [8] |

| Xenopus laevis | Larval mortality | 100 mg/L | - | 100% mortality.[8] | [8] |

| Xenopus laevis | Larval growth | 2.5 mg/L | - | Impacts on growth observed.[9] | [9] |

| Northern Leopard Frog (Rana pipiens) | Larval development | 100 µg/L | 40 days | Delayed larval development.[10] | [10] |

Table 3: Neurotoxicity of PFOS in Wildlife

| Species | Endpoint | PFOS Concentration | Exposure Duration | Observed Effect | Citation |

| Rats | Tonic convulsions | ≥ 250 mg/kg | Single oral dose | Induced tonic convulsions with ultrasonic stimulus.[11][12][13][14] | [11][12][13][14] |

| Mice | Tonic convulsions | ≥ 125 mg/kg | Single oral dose | Induced tonic convulsions with ultrasonic stimulus.[11][12][13][14] | [11][12][13][14] |

Table 4: Hepatotoxicity of PFOS in Wildlife

| Species | Endpoint | PFOS Concentration | Exposure Duration | Observed Effect | Citation |

| Tilapia (Oreochromis niloticus) | Hepatocyte viability | 10 mg/L | - | Marked inhibition of hepatocyte viability.[15] | [15] |

| Quail | Serum AST, ALT, γ-GT levels | 12.5, 25, 50 mg/kg in diet | - | Dose-dependent increase in liver damage biomarkers.[16] | [16] |

| Rats | Liver weight | 2, 6 mg/kg bw/day in diet | 90 days | Increased relative and absolute liver weight.[17] | [17] |

Table 5: Immunotoxicity of PFOS in Wildlife

| Species | Endpoint | PFOS Concentration | Exposure Duration | Observed Effect | Citation |

| Marine Medaka (Oryzias melastigma) | Immune-related gene expression | 1 and 4 mg/L | Embryonic exposure | Down-regulation of immune-related genes in larvae.[18] | [18] |

| Tilapia (Oreochromis niloticus) | Leukocytes, B cells, granulocytes, macrophages | 10, 20, 30 mg/L | - | Significant increase in immune cell levels.[15] | [15] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the toxicological effects of PFOS on wildlife.

Avian Egg Injection Studies for Developmental Toxicity

-

Objective: To assess the developmental toxicity of PFOS in avian embryos.

-

Species: Chicken (Gallus gallus domesticus), Great Cormorant (Phalacrocorax carbo sinensis), Herring Gull (Larus argentatus).[4][5]

-

Methodology:

-

Fertilized eggs are obtained and incubated under standard conditions.

-

PFOS, dissolved in a suitable vehicle (e.g., corn oil), is injected into the air sac of the eggs at various concentrations. Control eggs are injected with the vehicle only.

-

The eggs are returned to the incubator and monitored daily for viability.

-

Endpoints such as embryo survival, hatching success, and the presence of developmental abnormalities are recorded.

-

The LD50 (lethal dose for 50% of the population) is calculated to compare species sensitivity.[4][5]

-

Zebrafish Embryo and Larval Toxicity Assays

-

Objective: To evaluate the acute and developmental toxicity of PFOS in an aquatic vertebrate model.

-

Species: Zebrafish (Danio rerio).

-

Methodology:

-

Fertilized zebrafish embryos are collected and placed in multi-well plates.

-

Embryos are exposed to a range of PFOS concentrations in the surrounding water.

-

Endpoints are observed at specific time points (e.g., 24, 48, 72, 96, 120 hours post-fertilization).

-

Acute Toxicity: Mortality is recorded to determine the LC50 values.[6]

-

Developmental Toxicity: Sub-lethal endpoints such as hatching rate, heart rate, pericardial edema, yolk sac edema, and spinal curvature are scored.[1][19]

-

For larval studies, hatched larvae are continuously exposed and monitored for growth, survival, and behavioral changes.[6]

-

Rodent Neurotoxicity Assessment

-

Objective: To investigate the neurotoxic potential of PFOS in mammalian models.

-

Species: Rats and Mice.

-

Methodology:

-

Animals are administered a single oral dose of PFOS at various concentrations.

-

Neurobehavioral observations are conducted, including general activity and response to stimuli.

-

To assess convulsive effects, an ultrasonic stimulus is applied, and the incidence and severity of convulsions are recorded.[11][12][13][14]

-

For mechanistic studies, brain tissue is collected for histopathological examination and analysis of neurotransmitter levels (e.g., norepinephrine, dopamine, serotonin) using techniques like high-performance liquid chromatography (HPLC).[11][13]

-

In Vitro Hepatotoxicity Assay in Fish Hepatocytes

-

Objective: To determine the direct cytotoxic effects of PFOS on liver cells.

-

Species: Tilapia (Oreochromis niloticus).

-

Methodology:

-

Primary hepatocytes are isolated from the liver of the fish.

-

The cultured hepatocytes are exposed to different concentrations of PFOS for a specified duration.

-

Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

-

A dose-dependent decrease in cell viability indicates hepatotoxicity.[15]

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to PFOS toxicology.

Signaling Pathways

Experimental Workflows

Conclusion

The extensive body of research clearly demonstrates that this compound is a potent toxicant to a wide range of wildlife species. The adverse effects on reproduction, development, and the immune and hepatic systems, driven by mechanisms such as PPARα activation and oxidative stress, underscore the significant ecological risk posed by this persistent chemical. This technical guide provides a foundational resource for scientists and professionals to understand the multifaceted toxicological profile of PFOS, aiding in the development of more effective risk assessment strategies and potential therapeutic or mitigating interventions. Further research is warranted to fully elucidate the long-term, multi-generational impacts of PFOS on wildlife populations and to investigate the interactive effects of PFOS with other environmental stressors.

References

- 1. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 4. Developmental toxicity of PFOS and PFOA in great cormorant (Phalacrocorax carbo sinensis), herring gull (Larus argentatus) and chicken (Gallus gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]

- 7. This compound–Induced Toxicity on Zebrafish Embryos in the Presence or Absence of the Chorion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating Potential Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) in Xenopus laevis Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating potential developmental toxicity of perfluoroalkyl and polyfluoroalkyl substances in Xenopus laevis embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Toxicity of Aquatic Per‐ and Polyfluoroalkyl Substance Exposure in Three Species of Amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotoxicity of perfluorooctane sulfonate (PFOS) in rats and mice after single oral exposure [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Neurotoxicity of perfluorooctane sulfonate (PFOS) in rats and mice after single oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurotoxicity of perfluorooctane sulfonate (PFOS) in rats and mice after single oral exposure [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. Embryonic exposure to PFOS induces immunosuppression in the fish larvae of marine medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to Human Exposure Routes and Health Advisories for Perfluorooctane Sulfonate (PFOS)

This technical guide provides an in-depth overview of the primary routes of human exposure to Perfluorooctane Sulfonate (PFOS), a persistent environmental contaminant. It summarizes current health advisories, presents quantitative data on exposure levels, and details the experimental protocols used for its detection in human samples. The guide also visualizes key exposure pathways, analytical workflows, and toxicological signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to PFOS

Perfluorooctane sulfonate (PFOS) is a synthetic per- and polyfluoroalkyl substance (PFAS) that has been widely used in a variety of industrial and consumer products for its stain- and water-resistant properties.[1] Due to its chemical stability, PFOS is extremely persistent in the environment and bioaccumulates in organisms, including humans.[1][2] Although major manufacturers phased out production of PFOS in the early 2000s, its legacy of contamination continues to be a global health concern.[3][4] Studies have linked PFOS exposure to a range of adverse health effects, including increased cholesterol levels, immune system suppression, and developmental and reproductive toxicity.[5][6][7][8]

Human Exposure Routes to PFOS

Human exposure to PFOS is widespread, with the primary pathways being the ingestion of contaminated food and water.[3][4][9][10] Other routes of exposure include inhalation of indoor dust and air, and contact with consumer products containing PFOS.[3][4]

The dominant source of PFOS exposure for the general population is through diet.[3][10] Fish and other seafood have been identified as significant contributors to dietary PFOS intake, with some estimates suggesting they can account for up to 86% of total dietary exposure in adults.[4][11]

Drinking water can be a major source of exposure for populations living near industrial sites, military bases, or airports where aqueous film-forming foams (AFFF) containing PFOS were used for firefighting.[4][7][12] While inhalation of indoor air and dust generally contributes a smaller percentage to total PFOS intake, it remains a relevant exposure pathway, particularly for children.[3][9]

Figure 1: Primary pathways of human exposure to PFOS.

Quantitative Data on PFOS Exposure and Health Advisories

Health Advisories for PFOS

Various governmental and international bodies have established health advisories for PFOS in drinking water and have set tolerable intake levels to protect human health. These values have been updated over time as more scientific evidence has become available.

| Issuing Agency | Advisory/Guideline | Value | Year | Critical Health Effect | Reference |

| U.S. EPA | Lifetime Health Advisory (Drinking Water) | 70 ng/L (for PFOS + PFOA) | 2016 | Developmental toxicity | [4][6] |

| U.S. EPA | Interim Updated Health Advisory (Drinking Water) | 0.02 ng/L | 2022 | Suppression of vaccine response in children | [13] |

| ATSDR | Minimum Risk Level (MRL) - Intermediate Oral | 2 ng/kg/day | 2021 | Immunological effects | [14] |

| EFSA | Tolerable Daily Intake (TDI) | 150 ng/kg body weight/day | 2008 | Increased serum cholesterol | [11] |

| EFSA | Tolerable Weekly Intake (TWI) | 13 ng/kg body weight/week | 2018 | Increased serum cholesterol | [15] |

| EFSA | Group TWI (for PFOS, PFOA, PFNA, PFHxS) | 4.4 ng/kg body weight/week | 2020 | Decreased immune response to vaccination | [16] |

ng/L = nanograms per liter; ng/kg/day = nanograms per kilogram of body weight per day; ng/kg/week = nanograms per kilogram of body weight per week.

Human Biomonitoring Data for PFOS

Biomonitoring studies, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have detected PFOS in the blood serum of the vast majority of the population.[17][18] However, due to the phase-out of its production, serum PFOS levels in the general U.S. population have shown a significant decline since the early 2000s.[19][20]

| Population/Study | Sample Type | Geometric Mean Concentration (ng/mL) | Year of Sampling | Reference |

| NHANES (U.S. General Population) | Serum | 30.4 | 1999-2000 | [19] |

| NHANES (U.S. General Population) | Serum | 4.72 | 2015-2016 | [19] |

| NHANES (U.S. General Population, ≥12 years) | Serum | 4.25 | 2017-2018 | [18] |

| SHOW (Wisconsin Adults) | Serum | Lower than NHANES | 2014-2016 | [21][22] |

| Community with Contaminated Drinking Water (Pennsylvania) | Serum | 10.2 (Average) | Post-contamination discovery | [23] |

| Community with Contaminated Drinking Water (New York) | Serum | 16.3 (Median) | Post-contamination discovery | [23] |

ng/mL = nanograms per milliliter, which is equivalent to parts per billion (ppb).

Experimental Protocols for PFOS Biomonitoring

The standard method for quantifying PFOS in human serum and other biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[21][24] This technique offers high sensitivity and specificity for detecting low concentrations of PFOS.

General Experimental Workflow

The workflow for PFOS analysis in human serum typically involves sample preparation, instrumental analysis, and data processing.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. PFAS - Wikipedia [en.wikipedia.org]

- 3. Per- and poly-fluoroalkyl substances (PFAS) and human health: a review of exposure routes and potential toxicities across the lifespan | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. A Review of the Pathways of Human Exposure to Poly- and Perfluoroalkyl Substances (PFASs) and Present Understanding of Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Draft Toxicological Profile for Perfluoroalkyls Published by ATSDR [publications.aiha.org]

- 6. epa.gov [epa.gov]

- 7. FAO Fisheries & Aquaculture [fao.org]

- 8. epa.gov [epa.gov]

- 9. Human exposure pathways to poly- and perfluoroalkyl substances (PFAS) from indoor media: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. defendourhealth.org [defendourhealth.org]

- 11. EFSA opinion on two environmental pollutants (PFOS and PFOA) present in food | EFSA [efsa.europa.eu]

- 12. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. Federal Register :: Lifetime Drinking Water Health Advisories for Four Perfluoroalkyl Substances [federalregister.gov]

- 14. lathropgpm.com [lathropgpm.com]

- 15. cot.food.gov.uk [cot.food.gov.uk]

- 16. EFSA final scientific opinion on PFAS in food | Food Packaging Forum [foodpackagingforum.org]

- 17. epa.gov [epa.gov]

- 18. Human Exposure: PFAS Information for Clinicians - 2024 | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Fast Facts: PFAS in the U.S. Population | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 21. Biomonitoring of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from the Survey of the Health of Wisconsin (SHOW) 2014–2016 and comparison with the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biomonitoring of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from the Survey of the Health of Wisconsin (SHOW) 2014–2016 and comparison with the National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PFAS Testing and Concentrations to Inform Clinical Care of Exposed Patients - Guidance on PFAS Exposure, Testing, and Clinical Follow-Up - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. wwwn.cdc.gov [wwwn.cdc.gov]

An In-depth Technical Guide on Perfluorooctanesulfonic Acid (PFOS): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of perfluorooctanesulfonic acid (PFOS), a persistent environmental contaminant of significant concern. This document details its chemical structure, physicochemical properties, environmental fate, and toxicological profile, with a focus on the underlying molecular mechanisms of its toxicity. Detailed experimental protocols and data are presented to support further research and risk assessment.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organofluorine compound characterized by a fully fluorinated eight-carbon (octyl) chain attached to a sulfonic acid functional group.[1] This structure imparts unique properties, including both hydrophobic and lipophobic characteristics from the fluorinated tail and a hydrophilic nature from the polar sulfonate head group.[2] This amphiphilic nature contributes to its widespread use as a surfactant in various industrial and commercial products.[1]

The carbon-fluorine (C-F) bond is exceptionally strong, making PFOS chemically and thermally stable and highly resistant to degradation.[2][3] This stability is a key factor in its environmental persistence.[3]

Table 1: Physicochemical Properties of this compound (PFOS)

| Property | Value | Reference |

| Chemical Formula | C₈HF₁₇O₃S | [1] |

| Molar Mass | 500.13 g/mol | [1] |

| Appearance | White powder | American Chemical Society, 2019 |

| Water Solubility | 550 mg/L (at 24-25 °C) | [4] |

| Vapor Pressure | Low | [4] |

| Henry's Law Constant | Not volatile when dissolved | [4] |

| log Koc | Varies depending on soil/sediment characteristics | [4] |

| pKa | <<0 | [1] |

Toxicological Properties

PFOS is recognized for its potential to cause a range of adverse health effects.[5] It is readily absorbed after oral exposure and tends to accumulate in the blood serum, kidney, and liver.[5] Human epidemiological studies have linked PFOS exposure to high cholesterol and adverse reproductive and developmental effects.[5] Animal studies have demonstrated developmental, reproductive, and systemic toxicity.[5] The International Agency for Research on Cancer (IARC) has classified PFOS as "possibly carcinogenic to humans" (Group 2B).

Table 2: Toxicological Data for this compound (PFOS)

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat (male) | 230 mg/kg bw | Public Health England, 2017 |

| Acute Oral LD50 | Rat (female) | 270 mg/kg bw | Public Health England, 2017 |

| Acute Inhalation LC50 | Rat (1-hour) | 5.2 mg/L | [6] |

| NOAEL (maternal and developmental toxicity) | Rat | 1 mg/kg bw/day | [7] |

| LOAEL (maternal and developmental toxicity) | Rat | 5 mg/kg bw/day | [7] |

Environmental Fate and Bioaccumulation

PFOS is extremely persistent in the environment due to its resistance to degradation processes.[8] Its widespread presence in soil, air, and groundwater is a significant concern.[8] PFOS has the potential to bioaccumulate in organisms and biomagnify in food chains.[9] The estimated bioconcentration factor (BCF) in fish ranges from 1,000 to 4,000.[5]

Experimental Protocols

This protocol describes a flow-through method to assess the bioaccumulation of PFOS in fish.[10][11]

Methodology:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[10]

-

Acclimation: Fish are acclimated to laboratory conditions for at least two weeks.

-

Exposure (Uptake Phase):

-

Fish are exposed to a constant, sublethal concentration of PFOS in a flow-through system for a defined period (e.g., 28 days).[10]

-

Water samples are taken regularly to monitor the PFOS concentration.

-

Fish are sampled at predetermined time points.

-

-

Depuration (Post-Exposure Phase):

-

Remaining fish are transferred to clean, PFOS-free water for a defined period (e.g., 14 days).

-

Fish are sampled at predetermined time points.

-

-

Sample Analysis:

-

Fish tissue (whole body or specific organs) is homogenized.

-

PFOS is extracted from the tissue using a suitable solvent (e.g., acetonitrile).[12]

-

The extract is cleaned up using solid-phase extraction (SPE).

-

PFOS concentration is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

-

Data Analysis: The bioconcentration factor (BCF), uptake rate constant (k1), and depuration rate constant (k2) are calculated.

This protocol outlines a 90-day study to evaluate the toxicity of repeated oral doses of PFOS in rodents.[5][13]

Methodology:

-

Test Animals: Young, healthy adult rodents (e.g., Sprague-Dawley rats) are used.

-

Dose Groups: At least three dose levels of PFOS and a control group are established.

-

Administration: PFOS is administered daily by gavage or in the diet/drinking water for 90 days.

-

Observations:

-

Clinical signs of toxicity are observed daily.

-

Body weight and food/water consumption are measured weekly.

-

Hematology and clinical biochemistry parameters are assessed at the end of the study.

-

-

Pathology:

-

At termination, all animals undergo a gross necropsy.

-

Organs are weighed, and tissues are collected for histopathological examination.

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Molecular Mechanisms of Toxicity

PFOS is a known activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[14][15] Activation of PPARα by PFOS can lead to altered gene expression related to fatty acid oxidation and transport, contributing to hepatotoxicity.[14]

PFOS exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the cellular antioxidant defense system.[3][6][16] This can lead to cellular damage, including lipid peroxidation and DNA damage.

Recent studies suggest that PFOS can interfere with the Ras and Rap signaling pathways, which are critical for regulating cell proliferation, differentiation, and survival.[17] Dysregulation of these pathways by PFOS may contribute to its toxic effects, including potential carcinogenicity.

References

- 1. PFOS Exposure Promotes Hepatotoxicity in Quails by Exacerbating Oxidative Stress and Inflammation-Induced Apoptosis through Activating TLR4/MyD88/NF-κb Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. an.shimadzu.com [an.shimadzu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. an.shimadzu.com [an.shimadzu.com]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. lcms.cz [lcms.cz]

- 10. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 11. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 12. agilent.com [agilent.com]

- 13. oecd.org [oecd.org]

- 14. mdpi.com [mdpi.com]

- 15. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Legacy of Persistence: The History of Perfluorooctanesulfonic Acid (PFOS) Production and Use

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctanesulfonic acid (PFOS), a synthetic organofluorine compound, has left an indelible mark on global industry and, consequently, the environment. Its unique properties, stemming from the strength of the carbon-fluorine bond, made it an invaluable component in a wide array of industrial and consumer products for over half a century. However, this same chemical stability has resulted in its persistence in the environment, bioaccumulation in wildlife and humans, and a growing body of evidence linking it to adverse health effects. This technical guide provides a comprehensive overview of the history of PFOS production and use, from its initial synthesis to its global phase-out and the ongoing challenges of its environmental legacy.

The Dawn of a "Forever Chemical": Discovery and Early Production

The journey of PFOS began in the 1940s with the pioneering work on organofluorine chemistry. In 1949, 3M (then Minnesota Mining and Manufacturing Company) commenced the production of PFOS-based compounds utilizing the process of electrochemical fluorination (ECF).[1] This method, also known as the Simons process, involves the electrolysis of a solution of an organic compound in hydrogen fluoride.[2] The ECF process for PFOS starts with octanesulfonyl fluoride, which is electrolyzed in anhydrous hydrogen fluoride to replace all hydrogen atoms with fluorine atoms, yielding perfluorooctanesulfonyl fluoride (POSF). POSF is the foundational precursor for the synthesis of PFOS and a wide range of its derivatives.

The primary manufacturing process, ECF, was instrumental in the large-scale production of PFOS and its related compounds for several decades.[1]

The Electrochemical Fluorination (ECF) Process

The Simons electrochemical fluorination process is a cornerstone of historical PFOS production. The fundamental reaction can be represented as:

C8H17SO2F + 17HF → C8F17SO2F + 17H2

This process, while effective for large-scale production, is known to produce a mixture of linear and branched-chain isomers of PFOS, as well as shorter-chain perfluoroalkyl substances as byproducts.

A Versatile Surfactant: The Proliferation of PFOS Applications

The unique surfactant properties of PFOS, including its ability to repel both water and oil, led to its incorporation into a vast number of industrial and consumer products. The major applications of PFOS and its derivatives included:

-

Surface Treatments: PFOS was the key ingredient in 3M's popular Scotchgard stain and water repellent, used on carpets, upholstery, and apparel.[3]

-

Aqueous Film-Forming Foams (AFFF): In the 1960s, 3M and the U.S. Navy co-developed AFFF, a highly effective firefighting foam for extinguishing petroleum-based fires.[4] PFOS was a critical component of these foams.

-

Industrial Surfactants: PFOS and its derivatives were used as mist suppressants in metal plating and finishing, in industrial and household cleaning products, and as surfactants in various manufacturing processes.

-

Paper and Packaging: PFOS was used to impart grease and water resistance to paper and food packaging materials.

-

Electronics Manufacturing: PFOS-related compounds were utilized in the manufacturing of semiconductors and photographic films.

The Turning Tide: Unveiling the Environmental and Health Concerns

The same chemical stability that made PFOS so useful also meant it did not readily break down in the environment. By the 1970s, concerns about the environmental persistence of organofluorine compounds began to emerge. In the late 1990s, the widespread presence of PFOS in the blood of the general population was discovered, raising significant alarms.

In May 2000, facing increasing pressure from the U.S. Environmental Protection Agency (EPA) and growing internal and external scientific evidence of its global distribution and potential toxicity, 3M announced a voluntary phase-out of PFOS, PFOA, and related product production.[4] This marked a significant turning point in the history of PFOS.

Quantitative Data Summary

The following tables summarize key quantitative data related to the production, environmental presence, and human exposure to PFOS.

Table 1: Estimated Historical Global Production and Emission of POSF (PFOS Precursor)

| Time Period | Total Worldwide Production of POSF (tonnes) | Estimated Global Release to Air and Water (tonnes) | Key Applications |

| 1970-2002 | 96,000 | 45,250 (estimated for 1970-2012) | Stain repellents, waterproof apparel, AFFF |

Source: Paul et al. (2009)[5][6]

Table 2: PFOS Concentrations in U.S. Surface Waters

| Location Type | Concentration Range (ng/L) | Key Findings |

| Densely Populated Areas (U.S. and Europe) | 97 - 1,371 | Elevated concentrations observed in urbanized areas. |

| Various U.S. Surface Waters | Varies widely (over eight orders of magnitude) | Highest concentrations downstream from manufacturing plants, AFFF use sites, and textile treatment facilities. |

Source: Zhang et al. (2016), Loos et al. (2009)[7]

Table 3: Trends in Serum PFOS Concentrations in the U.S. Population (NHANES Data)

| Survey Period | Geometric Mean Serum PFOS (ng/mL) | Key Trend |

| 1999-2000 | ~30 | Baseline before major phase-out |

| 2017-2018 | 4.25 | Significant decline following production phase-out |

Source: CDC's National Health and Nutrition Examination Survey (NHANES)[8][9]

Key Experimental Protocols

Understanding the toxicological and bioaccumulative properties of PFOS has been central to its regulation. Below are summaries of typical experimental protocols used in key studies.

Subchronic Toxicity Study in Rats

-

Objective: To evaluate the toxicological effects of repeated PFOS exposure.

-

Test System: Male Sprague-Dawley rats.

-

Administration: Oral gavage or dietary administration for a period of 28 to 90 days.

-

Dosage: A range of doses, typically from low (e.g., 0.5 mg/kg/day) to high (e.g., 20 mg/kg/day), along with a control group.

-

Endpoints Monitored:

-

Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and mortality.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of red and white blood cell counts, liver enzymes, lipids, and other relevant biomarkers.

-

Organ Weights: Weights of liver, kidneys, spleen, and other target organs recorded at necropsy.

-

Histopathology: Microscopic examination of tissues from major organs to identify cellular damage.[10][11][12]

-

-

Findings: Studies have consistently shown the liver to be a primary target organ for PFOS toxicity, with findings including hepatomegaly (enlarged liver) and cellular changes.[10][11][12]

Bioaccumulation Study in Fish

-

Objective: To determine the potential for PFOS to accumulate in aquatic organisms.

-

Test System: Various fish species, such as rainbow trout (Oncorhynchus mykiss).

-

Exposure:

-

Aqueous Exposure: Fish are held in tanks with water containing a known, constant concentration of PFOS.

-

Dietary Exposure: Fish are fed a diet containing a known concentration of PFOS.

-

-

Duration: The exposure period can range from several weeks to months, followed by a depuration phase where fish are held in clean water.

-

Sampling: Fish are sampled at various time points during the uptake and depuration phases. Tissue samples (e.g., whole body, muscle, liver) are collected for PFOS analysis.

-

Analysis: PFOS concentrations in water and fish tissues are measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculations:

-

Bioconcentration Factor (BCF): The ratio of the PFOS concentration in the fish to the concentration in the water at steady state.

-

Biomagnification Factor (BMF): The ratio of the PFOS concentration in the predator to the concentration in its prey.

-

-

Findings: Studies have demonstrated that PFOS has a high potential for bioaccumulation in fish, with BCFs often in the thousands.[13][14][15][16]

Analytical Methodology: EPA Method 537.1

The detection and quantification of PFOS in environmental samples is critical for monitoring and regulation. The U.S. EPA has developed standardized methods for this purpose.

EPA Method 537.1: Determination of Selected Per- and Polyfluoroalkyl Substances in Drinking Water

-

Scope: This method is designed for the analysis of 18 PFAS, including PFOS, in drinking water.[17][18]

-

Principle: The method involves solid-phase extraction (SPE) to concentrate the PFAS from a water sample, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

-

Workflow:

-

Sample Collection: A 250 mL water sample is collected in a polypropylene bottle containing a preservative.

-

Sample Preparation (SPE): The water sample is passed through a solid-phase extraction cartridge (e.g., styrene-divinylbenzene). The PFAS are adsorbed onto the cartridge material.

-

Elution: The adsorbed PFAS are then eluted from the cartridge using a small volume of a solvent, typically methanol.

-

Concentration: The eluate is concentrated to a final volume of 1 mL.

-

Analysis (LC-MS/MS): A small volume of the concentrated extract is injected into the LC-MS/MS system. The compounds are separated by the liquid chromatograph and then detected and quantified by the tandem mass spectrometer.[19]

-

-

Quality Control: The method includes rigorous quality control procedures, including the use of internal standards and surrogate analytes to ensure the accuracy and precision of the results.[19]

Visualizations

Historical Timeline of PFOS Production and Regulation

Caption: A timeline of key events in the history of PFOS production and regulation.

Electrochemical Fluorination (ECF) Synthesis of PFOS

Caption: The electrochemical fluorination process for synthesizing the PFOS precursor, POSF.

Environmental Fate and Transport of PFOS

Caption: A conceptual model of the environmental fate and transport pathways of PFOS.

Conclusion

The history of this compound is a compelling case study in the development, widespread use, and subsequent environmental and health consequences of a highly effective industrial chemical. While its production has been largely phased out in many parts of the world, its persistence ensures that PFOS will remain a significant environmental and public health concern for the foreseeable future. Ongoing research is focused on understanding the long-term health effects of PFOS exposure, developing effective remediation technologies, and managing the legacy of this "forever chemical." This guide provides a foundational understanding of the historical context of PFOS, which is essential for researchers, scientists, and drug development professionals working to address the ongoing challenges posed by this persistent pollutant.

References

- 1. Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. propublica.org [propublica.org]

- 4. drinkhydrality.com [drinkhydrality.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. PFOS in U.S. Ambient Surface Waters: A Review of Occurrence in Aquatic Environments and Comparison to Global Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Exposure: PFAS Information for Clinicians - 2024 | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 9. Fast Facts: PFAS in the U.S. Population | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the toxicological effects of PFOA and PFOS on rats using histological observation and chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Studies on the Toxicological Effects of PFOA and PFOS on Rats Using Histological Observation and Chemical Analysis | Semantic Scholar [semanticscholar.org]

- 13. battelle.org [battelle.org]

- 14. siremlab.com [siremlab.com]

- 15. A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination? - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00047D [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]

- 18. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [restek.com]

- 19. organomation.com [organomation.com]

The Enduring Challenge of a “Forever Chemical”: An In-depth Technical Guide to PFOS Degradation Pathways and its Recalcitrant Nature

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanesulfonic acid (PFOS), a synthetic chemical once lauded for its exceptional stability and surfactant properties, has emerged as a persistent global contaminant, earning the moniker "forever chemical." Its widespread use in industrial and consumer products has led to its ubiquitous presence in the environment, posing significant risks to ecosystems and human health. This technical guide provides a comprehensive overview of the degradation pathways of PFOS, delves into the reasons for its profound recalcitrance, and offers detailed experimental protocols for studying its decomposition.

The Unyielding Strength of the Carbon-Fluorine Bond: The Root of PFOS's Recalcitrance

The remarkable persistence of PFOS stems from the extraordinary strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[1] With a bond dissociation energy of approximately 110 kcal/mol, this bond is significantly stronger than a typical carbon-hydrogen bond.[2] This high bond energy renders the perfluorinated alkyl chain of PFOS highly resistant to chemical and thermal degradation.[2] The fluorine atoms create a tight helical sheath around the carbon backbone, effectively shielding it from enzymatic and chemical attack. This steric hindrance, combined with the high electronegativity of fluorine which polarizes the C-F bond, makes it incredibly difficult to break, thus preventing the natural degradation processes that break down most organic pollutants.[1] Consequently, PFOS bioaccumulates in organisms and persists in the environment for extended periods.

Pathways to Degradation: A Multifaceted Approach to a Formidable Challenge

Despite its recalcitrant nature, researchers have explored various energy-intensive methods to induce the degradation of PFOS. These approaches can be broadly categorized into photochemical, sonochemical, thermal, and microbial degradation pathways.

Photochemical Degradation

Photochemical degradation involves the use of light energy, often in the presence of a catalyst, to break down PFOS. Ultraviolet (UV) irradiation is a common method employed for this purpose.

One promising approach involves the use of Fe(III)-loaded zeolites as a photocatalyst.[3][4] In this system, PFOS adsorbs onto the surface of the Fe-zeolites. Upon irradiation with UV light (e.g., at 254 nm), an electron transfer is initiated from the sulfonate headgroup of PFOS to the iron center, leading to the cleavage of the C-S bond. This initial step generates a perfluorooctyl radical, which then undergoes a series of reactions, including stepwise elimination of CF2 units, ultimately leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs), fluoride ions, and sulfate.[3][4] Another study demonstrated the effectiveness of nanoscale zero-valent iron (Fe0 NPs) under UV light for PFOS degradation.[5]

| Catalyst/System | Initial PFOS Concentration | Degradation Efficiency | Time | Key Byproducts | Reference |

| Fe(III)-loaded zeolites | 20 µM | Up to 99% | 96 h | Short-chain PFCAs, F⁻, SO₄²⁻ | [3][4] |

| Nanoscale zero-valent iron (Fe⁰ NPs) | Not specified | 98.5% (without O₂) | Not specified | Short-chain PFCAs, F⁻, PFHpS, 6:2 FTS | [5] |

Materials:

-

This compound (PFOS) standard

-

Fe(III)-loaded zeolites (e.g., Fe-BEA35)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Quartz reactor

-

UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm)

-

Magnetic stirrer

-

Analytical equipment: HPLC-MS/MS for PFOS and PFCAs analysis, Ion chromatograph for fluoride and sulfate analysis.

Procedure:

-

Catalyst Preparation: Prepare a suspension of Fe-zeolites in deionized water (e.g., 0.5 g/L).

-

PFOS Solution Preparation: Prepare a stock solution of PFOS in deionized water (e.g., 20 µM).

-

Adsorption Step: Add the PFOS solution to the Fe-zeolite suspension in the quartz reactor. Adjust the pH to be acidic (e.g., ≤ 5.5) using HCl. Stir the mixture in the dark for a sufficient time (e.g., 24 hours) to allow for adsorption equilibrium to be reached.

-

Photochemical Reaction: Place the quartz reactor under the UV lamp and begin irradiation while continuously stirring the suspension. Ensure the system is open to the air or sparged with oxygen.

-

Sampling: At regular intervals, withdraw aliquots of the suspension. Centrifuge the samples to separate the catalyst from the supernatant.

-

Analysis: Analyze the supernatant for residual PFOS and the formation of degradation byproducts (short-chain PFCAs, fluoride, and sulfate) using appropriate analytical techniques (HPLC-MS/MS and Ion Chromatography).[6][7][8][9][10]

References

- 1. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photodegradation of this compound on Fe-Zeolites in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of perfluoroalkyl substances using UV/Fe0 system with and without the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications | Separation Science [sepscience.com]

- 8. fda.gov [fda.gov]

- 9. HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples | Semantic Scholar [semanticscholar.org]

- 10. The Sonochemical Degradation of PFOA and PFOS - Issuu [issuu.com]

Carcinogenic Potential of Perfluorooctanesulfonic Acid (PFOS) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Tumor Incidence in Animal Models

The carcinogenic potential of PFOS has been most extensively studied in Sprague-Dawley rats. The following tables summarize the key quantitative data on tumor incidence from a pivotal two-year chronic dietary toxicity and carcinogenicity study.

Table 1: Incidence of Hepatocellular Neoplasms in Sprague-Dawley Rats Exposed to Potassium PFOS in the Diet for up to 104 Weeks [1][2][3]

| Treatment Group (ppm in diet) | Sex | Number of Animals Examined | Hepatocellular Adenoma | Hepatocellular Carcinoma | Hepatocellular Adenoma or Carcinoma (Combined) |

| 0 (Control) | Male | 50 | 2 (4%) | 0 (0%) | 2 (4%) |

| 0.5 | Male | 50 | 1 (2%) | 0 (0%) | 1 (2%) |

| 2 | Male | 50 | 2 (4%) | 0 (0%) | 2 (4%) |

| 5 | Male | 50 | 3 (6%) | 0 (0%) | 3 (6%) |

| 20 | Male | 50 | 8 (16%) | 0 (0%) | 8 (16%) |

| 0 (Control) | Female | 50 | 0 (0%) | 0 (0%) | 0 (0%) |

| 0.5 | Female | 50 | 0 (0%) | 0 (0%) | 0 (0%) |

| 2 | Female | 50 | 1 (2%) | 0 (0%) | 1 (2%) |

| 5 | Female | 50 | 0 (0%) | 0 (0%) | 0 (0%) |

| 20 | Female | 50 | 5 (10%) | 1 (2%) | 6 (12%) |

*Statistically significant increase compared to the control group (p < 0.05). Data sourced from Butenhoff et al., 2012.[1][2][3]

Table 2: Incidence of Thyroid Gland Follicular Cell Neoplasms in Male Sprague-Dawley Rats Exposed to Potassium PFOS in the Diet [1][2][3]

| Treatment Group (ppm in diet) | Duration of Exposure | Number of Animals Examined | Thyroid Follicular Cell Adenoma | Thyroid Follicular Cell Carcinoma |

| 0 (Control) | 104 Weeks | 50 | 1 (2%) | 0 (0%) |

| 20 | 104 Weeks | 50 | 3 (6%) | 0 (0%) |

| 20 (Recovery Group)¹ | 52 Weeks | 50 | 7 (14%)* | 0 (0%) |

¹Rats in the recovery group were fed a diet containing 20 ppm PFOS for 52 weeks, followed by a control diet for the remainder of the study. *Statistically significant increase compared to the control group (p < 0.05). The biological significance of this finding is considered equivocal by some researchers as the increase was only seen in the recovery group and not in the group with continuous exposure.[1][2][3]

Experimental Protocols

The following is a detailed description of the methodology employed in the key two-year carcinogenicity bioassay of potassium PFOS in Sprague-Dawley rats, based on published literature and standardized testing guidelines.[1][2][3][4][5]

Test Substance and Diet Preparation

-

Test Substance: Potassium perfluorooctanesulfonate (K+PFOS).

-

Diet: A standard certified rodent diet (e.g., NIH-31) was used as the basal diet.[6]

-

Preparation: The test substance was mixed into the basal diet to achieve the desired nominal concentrations (0, 0.5, 2, 5, and 20 ppm). Diet formulations were periodically analyzed to ensure the stability and homogeneity of the test substance.

Animal Model and Husbandry

-

Species and Strain: Sprague-Dawley rats. This strain is commonly used in carcinogenicity studies due to its well-characterized background tumor rates.[7][8][9]

-

Age at Start of Study: Approximately 6 weeks.

-

Animal Husbandry:

-

Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle.

-

Temperature and humidity were maintained within standard ranges for rodent housing.

-

Animals had ad libitum access to their respective diets and water.

-

Cages were randomized to minimize any potential effects of location.

-

Experimental Design

-

Groups: Animals were randomly assigned to control and treatment groups, with at least 50 animals per sex per group.[5]

-

Dose Levels: 0, 0.5, 2, 5, and 20 ppm in the diet.

-

Duration: Up to 104 weeks.

-

Recovery Group: An additional group was administered 20 ppm PFOS for 52 weeks and then switched to the control diet for the remaining 52 weeks to assess the reversibility of any effects.[1][2][3]

-

Observations:

-

Clinical Signs: Animals were observed twice daily for any signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples were collected at interim sacrifices and at the termination of the study for analysis of a standard panel of parameters.

-

Pathology and Histopathology

-

Necropsy: A full necropsy was performed on all animals. All organs and tissues were examined macroscopically.

-

Organ Weights: The liver, kidneys, and thyroid/parathyroid glands were weighed.

-

Tissue Collection and Fixation: A comprehensive list of tissues was collected from all animals and preserved in 10% neutral buffered formalin.[10][11]

-

Histopathology:

-

Preserved tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).[10][12][13]

-

A board-certified veterinary pathologist examined all tissues microscopically.

-

A peer review of the histopathology was conducted to ensure consistency and accuracy of the diagnoses.

-

The classification of liver tumors (adenomas and carcinomas) was based on established criteria for rodent liver pathology.[12]

-

The following diagram illustrates a generalized workflow for a two-year rodent carcinogenicity bioassay.

Signaling Pathways in PFOS-Induced Carcinogenesis

The carcinogenic effects of PFOS are believed to be mediated through multiple signaling pathways, primarily involving oxidative stress, activation of peroxisome proliferator-activated receptor alpha (PPARα), and endocrine disruption.

Oxidative Stress and NF-κB Signaling

PFOS exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells.[14] This oxidative stress can damage cellular components, including DNA, and activate pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[14] Chronic inflammation is a well-established driver of carcinogenesis.

PPARα Activation Pathway

PFOS is a known activator of PPARα, a nuclear receptor that plays a key role in lipid metabolism.[15][16][17] In rodents, chronic activation of PPARα can lead to hepatocyte proliferation, which is a key event in liver tumor development. While the relevance of this pathway to human carcinogenicity is debated due to species differences in PPARα expression and activity, it is a critical mechanism in rodent models.[18]

Endocrine Disruption

PFOS has been shown to possess endocrine-disrupting properties, including the ability to interfere with estrogen and thyroid hormone signaling.[19][20][21] This can lead to hormonal imbalances that may contribute to the development of hormone-sensitive cancers. For instance, PFOS has been shown to enhance the estrogenic effects of estradiol in breast cancer cells.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chronic dietary toxicity and carcinogenicity study with potassium perfluorooctanesulfonate in Sprague Dawley rats (Journal Article) | ETDEWEB [osti.gov]

- 4. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. oecd.org [oecd.org]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. ask-force.org [ask-force.org]